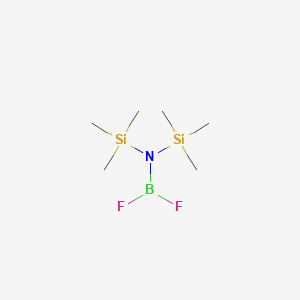
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound of interest in the field of organosilicon chemistryThis compound is particularly noted for its use as a precursor in the preparation of SiB_xC_yN_z films, which are valuable in various high-temperature and high-strength applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reaction of bis(trimethylsilyl)amine with a fluoroboryl compound. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The identity of the compound is confirmed through elemental analysis, IR, and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine are not extensively documented, the compound’s synthesis can be scaled up using standard chemical manufacturing techniques. This includes maintaining precise reaction conditions and utilizing appropriate purification methods to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated substrates, which can be catalyzed by transition metals.
Common Reagents and Conditions
Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .
Aplicaciones Científicas De Investigación
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .
Comparación Con Compuestos Similares
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This compound is also used in silylation reactions and shares some similarities in terms of its reactivity with hydroxyl groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another silylating agent that is commonly used in the derivatization of various functional groups.
Uniqueness
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both boron and silicon atoms, which imparts distinct properties such as high thermal stability and the ability to form robust ceramic materials. This sets it apart from other silylating agents that do not contain boron .
Propiedades
Número CAS |
2251-46-9 |
|---|---|
Fórmula molecular |
C6H18BF2NSi2 |
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
Clave InChI |
CSYYOGGATJIZDD-UHFFFAOYSA-N |
SMILES canónico |
B(N([Si](C)(C)C)[Si](C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)

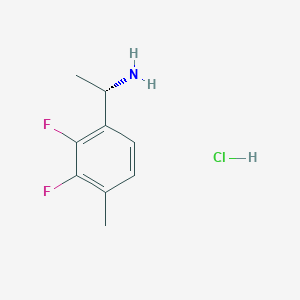
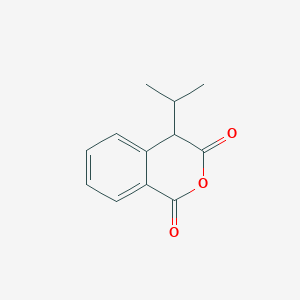
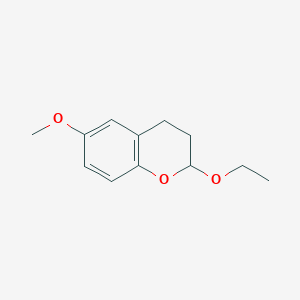
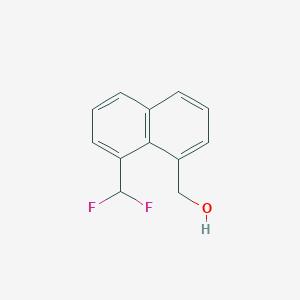
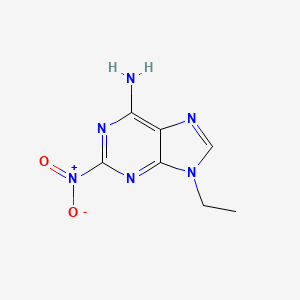


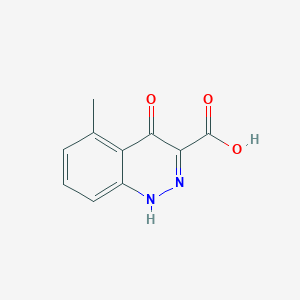
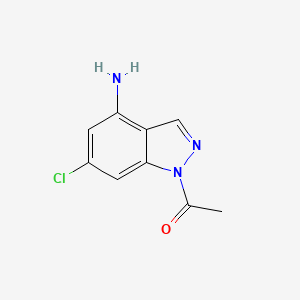

![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
